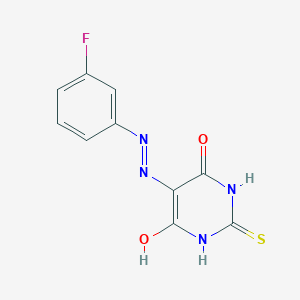

5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(3-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4O2S/c11-5-2-1-3-6(4-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJWRJTUZNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=NC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thioxodihydropyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine core with a hydrazone linkage and a fluorophenyl substituent. This structure is indicative of its potential reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thioxodihydropyrimidine derivatives. For instance, compounds with similar structures have shown promising antibacterial and antifungal activities.

-

Antibacterial Activity : A study evaluated various derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting strong antibacterial properties. For example:

Compound Zone of Inhibition (mm) Bacteria Tested 35 20 E. coli 36 22 S. aureus 37 15 P. vulgaris - Antifungal Activity : The compound was also tested against fungi like Candida albicans, where it demonstrated varying degrees of effectiveness compared to standard antifungal agents like griseofulvin .

Anticancer Activity

The anticancer potential of thioxodihydropyrimidine derivatives has been explored in various studies. Notably, compounds similar to the one have shown activity against multiple cancer cell lines.

-

In Vitro Studies : Research involving the MTT assay revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HL-60 (leukemia), A549 (lung cancer), and others. For instance:

Compound Cell Line IC50 (µg/mL) Fluorinated Derivative HL-60 <10 Thiadiazole Derivative A549 4.27

These findings suggest that modifications in the chemical structure can enhance anticancer activity .

The biological mechanisms through which these compounds exert their effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation or metabolic pathways essential for bacterial survival.

- Induction of Apoptosis : Evidence indicates that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, similar to other known anticancer agents .

Case Studies

- Antimalarial Activity : A related hydrazone compound was found to exhibit significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests potential for exploring similar mechanisms in the context of the target compound .

- Cytotoxicity Evaluation : In a comparative study, various thioxodihydropyrimidine derivatives were assessed for their cytotoxic effects on normal versus cancer cells, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Comparison with Similar Compounds

Key Research Findings and Trends

- Synthetic Advantages : Catalyst-free synthesis of the target compound reduces cost and environmental impact compared to traditional methods requiring acetic acid (e.g., indole derivatives in ).

- Structure-Activity Relationships (SAR) :

- Biological Potency : The 3-fluorophenyl group in the target compound may offer unique selectivity in enzyme inhibition or receptor binding, though specific data are pending.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(2-(3-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

- Methodological Answer : The compound is typically synthesized via a hydrazone condensation reaction between a substituted phenylhydrazine and a thiobarbituric acid derivative. For example, refluxing equimolar amounts of 3-fluorophenylhydrazine and 2-thiobarbituric acid in ethanol or acetic acid under inert conditions (N₂ atmosphere) for 6–12 hours yields the product. Post-synthesis purification involves recrystallization from dimethylformamide (DMF) or ethanol. Characterization is performed using /-NMR, FT-IR, and single-crystal XRD to confirm the hydrazone linkage and tautomeric stability .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, such as a factorial design, to systematically test variables like solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometric ratios. Statistical analysis (ANOVA) identifies significant factors. For instance, highlights that higher polarity solvents enhance cyclization efficiency, while excess hydrazine derivatives reduce byproduct formation. Real-time monitoring via HPLC can further refine reaction termination points .

Intermediate Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

- Methodological Answer : Tautomeric and conformational ambiguities (e.g., keto-enol or thione-thiol forms) require multi-technique validation:

- XRD : Resolves crystal packing and confirms the Z/E configuration of the hydrazone group.

- VT-NMR : Monitors dynamic tautomerism in solution by varying temperature (e.g., 25°C to 80°C).

- DFT Calculations : Predict stable tautomers using Gaussian or ORCA software, comparing computed IR/NMR spectra with experimental data to validate models .

Q. How can researchers address discrepancies in reported solubility or stability data?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent impurities. Conduct:

- Solubility Screening : Use a co-solvent system (e.g., DMSO-water gradients) with UV-Vis spectroscopy to quantify solubility.

- Thermogravimetric Analysis (TGA) : Assess thermal stability across polymorphs.

- Accelerated Stability Studies : Store samples under controlled humidity/temperature and monitor degradation via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Use quantum mechanical methods (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways. For example:

- Reaction Mechanism Mapping : Identify transition states for cycloaddition or nucleophilic substitution reactions.

- Electrostatic Potential (ESP) Surfaces : Highlight nucleophilic/electrophilic sites for functionalization.

- Machine Learning : Train models on existing hydrazone reaction datasets to predict optimal catalysts or solvents .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 3-fluorophenyl or thiouracil moieties (e.g., Cl, NO₂, or alkyl groups) via Suzuki coupling or nucleophilic aromatic substitution.

- In Silico Screening : Dock derivatives into target protein active sites (e.g., kinases or oxidoreductases) using AutoDock Vina to prioritize synthesis.

- In Vitro Validation : Test top candidates in enzyme inhibition assays (IC₅₀ determination) and correlate with computational predictions .

Data Contradiction and Validation

Q. How should conflicting reports about the compound’s catalytic or photochemical activity be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (e.g., light source wavelength for photostability studies).

- Advanced Spectroscopy : Use time-resolved fluorescence or EPR to detect transient intermediates.

- Collaborative Inter-Laboratory Studies : Cross-validate results using standardized protocols to isolate variables like trace metal impurities .

Experimental Design for Novel Applications

Q. What methodologies enable the integration of this compound into functional materials (e.g., sensors or polymers)?

- Methodological Answer :

- Coordination Chemistry : Synthesize metal complexes (e.g., Cu²⁺ or Fe³⁺) and characterize via cyclic voltammetry to assess redox activity for sensor applications.

- Polymer Hybridization : Incorporate into polyurethane or polystyrene matrices via in-situ polymerization; evaluate mechanical/thermal properties using DMA and TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.